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Compound Name:
3,5-Dichloro-4-methoxybenzoic

acid

Cat. No.: B1298716 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Dichloro-4-methoxybenzoic acid, a compound of interest for researchers, scientists, and

professionals in the field of drug development and chemical synthesis. This document details

the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

along with the experimental protocols utilized for their acquisition.

Core Spectroscopic Data
The following tables summarize the key quantitative data from the spectroscopic analysis of

3,5-Dichloro-4-methoxybenzoic acid, providing a clear and concise reference for its

structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.9 - 8.1 Singlet 2H Aromatic H (H-2, H-6)

~3.9 Singlet 3H Methoxy (-OCH₃)

~13.0 Broad Singlet 1H
Carboxylic Acid (-

COOH)

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

~166 Carboxylic Acid (C=O)

~156 Aromatic C (C-4)

~131 Aromatic C (C-2, C-6)

~129 Aromatic C (C-1)

~124 Aromatic C (C-3, C-5)

~61 Methoxy (-OCH₃)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~2500-3300 Broad O-H stretch (Carboxylic Acid)

~1700 Strong C=O stretch (Carboxylic Acid)

~1580, ~1470 Medium-Strong C=C stretch (Aromatic Ring)

~1250 Strong C-O stretch (Aryl Ether)

~870 Strong C-Cl stretch
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Mass Spectrometry (MS)
m/z Proposed Fragment

220/222/224 [M]⁺ (Molecular Ion)

205/207/209 [M - CH₃]⁺

177/179 [M - COOH]⁺

Note: The presence of two chlorine atoms results in characteristic isotopic patterns for chlorine-

containing fragments.

Experimental Protocols
The spectroscopic data presented were obtained using standard analytical techniques as

detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 3,5-Dichloro-4-methoxybenzoic acid was prepared by dissolving approximately

10-20 mg of the solid sample in 0.7 mL of a suitable deuterated solvent, such as Chloroform-d

(CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), containing 0.03% (v/v) Tetramethylsilane (TMS)

as an internal standard. Both ¹H and ¹³C NMR spectra were recorded on a 400 MHz

spectrometer at room temperature. For ¹H NMR, 16 scans were accumulated with a relaxation

delay of 1 second. For ¹³C NMR, 1024 scans were accumulated with a 2-second relaxation

delay.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small

amount of the solid sample was finely ground with potassium bromide (KBr) powder in an agate

mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a

hydraulic press. The KBr pellet was placed in the sample holder of the spectrometer, and the

spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr

pellet was acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
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Mass spectral analysis was performed on a mass spectrometer equipped with an Electron

Ionization (EI) source. A dilute solution of the sample in methanol was introduced into the

instrument. The spectrum was recorded with an ionization energy of 70 eV.

Visualization of Spectroscopic Workflow
The following diagram illustrates the generalized workflow for the spectroscopic analysis of 3,5-
Dichloro-4-methoxybenzoic acid.

Sample Preparation Spectroscopic Analysis Data Processing & Interpretation

3,5-Dichloro-4-methoxybenzoic Acid

Dissolve in
Deuterated Solvent

Prepare KBr Pellet

Prepare Dilute
Solution

NMR Spectrometer
(¹H & ¹³C)

FTIR Spectrometer

Mass Spectrometer
(EI)

Process NMR Spectra
(Chemical Shifts, Multiplicity)

Analyze IR Spectrum
(Functional Groups)

Analyze Mass Spectrum
(Molecular Ion, Fragmentation)

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Dichloro-4-methoxybenzoic
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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